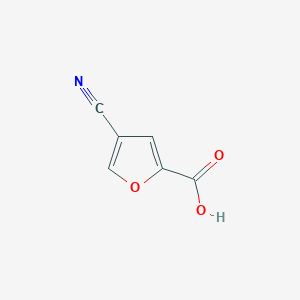

4-Cyanofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyanofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLAJNQYJPKTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanofuran-2-carboxylic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanofuran-2-carboxylic acid, a substituted furan derivative, represents a molecule of significant interest in medicinal chemistry and materials science. The furan scaffold is a prevalent motif in a wide array of biologically active compounds and functional materials.[1][2] The strategic placement of a cyano group, a potent electron-withdrawing group and a versatile synthetic handle, alongside a carboxylic acid moiety, a key functional group for biological interactions and polymer synthesis, imparts unique electronic and chemical properties to the core furan ring.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers and professionals in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1369496-50-3 | [3] |

| Molecular Formula | C₆H₃NO₃ | [3] |

| Molecular Weight | 137.09 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=C(OC=C1C#N)C(=O)O | [3] |

| XLogP3 (Computed) | 0.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Note: The XLogP3 value suggests a moderate lipophilicity, a crucial parameter in drug design influencing membrane permeability and bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for significant intermolecular interactions.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present, the following characteristic spectroscopic features can be predicted:

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4][5]

-

C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity band around 2230 cm⁻¹, indicative of the conjugated nitrile group.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. Conjugation with the furan ring would likely shift this band to the lower end of the range.[4][5]

-

C-O Stretch (Carboxylic Acid and Furan): Bands in the 1200-1300 cm⁻¹ region.

-

Furan Ring Vibrations: Characteristic absorptions for the furan ring are also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to show two signals corresponding to the two protons on the furan ring. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[5][6]

¹³C NMR: The carbon NMR spectrum will provide valuable structural information:

-

Carboxyl Carbon: A signal in the range of 165-185 ppm.[7][8]

-

Furan Ring Carbons: Four distinct signals for the furan ring carbons, with their chemical shifts influenced by the positions of the substituents. Carbons attached to the electron-withdrawing groups will be shifted downfield.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 137. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN, providing further confirmation of the structure.

Synthesis of this compound

A definitive, optimized synthesis for this compound is not detailed in readily available literature. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted furan-2-carboxylic acids. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis could involve the following steps:

-

Esterification of Furan-2-carboxylic acid: Protection of the carboxylic acid group as a methyl or ethyl ester.

-

Bromination: Regioselective bromination of the furan ester at the 4-position.

-

Cyanation: Introduction of the cyano group via a nucleophilic substitution reaction, for example, using copper(I) cyanide (a Rosenmund-von Braun reaction).

-

Hydrolysis: Saponification of the ester to yield the final this compound.

An alternative approach could involve the Paal-Knorr furan synthesis, which is a powerful method for constructing the furan ring from 1,4-dicarbonyl compounds.[9]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the aromatic furan ring and its two electron-withdrawing substituents.

-

Acidity: The carboxylic acid proton is expected to be relatively acidic due to the electron-withdrawing nature of both the furan ring and the cyano group.

-

Electrophilic Aromatic Substitution: The furan ring is generally susceptible to electrophilic attack. However, the presence of two strong deactivating groups (cyano and carboxyl) will make electrophilic substitution reactions on the furan ring challenging.

-

Nucleophilic Attack on the Cyano Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.

-

Diels-Alder Reactions: While furan can act as a diene in Diels-Alder reactions, the electron-withdrawing substituents on this compound would likely decrease its reactivity in this regard.[10]

Potential Applications in Drug Discovery and Materials Science

While specific biological activities of this compound have not been reported, the furan scaffold is a key component in numerous pharmaceuticals.[1][2] Furan derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12]

The presence of the cyano and carboxylic acid groups offers several avenues for its application:

-

Scaffold for Medicinal Chemistry: The molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be used for amide bond formation, a common linkage in drug molecules, while the cyano group can be transformed into other functional groups.

-

Bioisostere: The furan ring can act as a bioisostere for other aromatic systems, such as a benzene ring, offering a different pharmacokinetic profile.

-

Monomer for Polymer Synthesis: The dicarofunctional nature of the molecule (after potential modification of the cyano group) makes it a candidate for the synthesis of novel polymers with unique properties. For instance, furan-2,5-dicarboxylic acid, a related compound, is a key monomer for the production of bio-based polymers.[13]

Experimental Protocols (Hypothetical)

Protocol 1: Esterification of the Carboxylic Acid

-

Suspend this compound (1.0 eq) in methanol (10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Caption: Workflow for the esterification of this compound.

Protocol 2: Amide Coupling

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a molecule with significant potential, stemming from its unique combination of a furan core with cyano and carboxylic acid functionalities. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its predicted properties, plausible synthetic routes, and potential applications. Further experimental investigation into this compound is warranted to fully elucidate its chemical behavior and unlock its potential in the development of novel therapeutics and advanced materials.

References

- PubChem. This compound.

- Gable, K. P. 13C NMR Chemical Shifts.

- PubChem. 2-Furancarboxylic acid.

- de Jong, E., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Advances, 11(39), 24226-24232. [Link]

- LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- SpectraBase. Furan-2-carboxylic acid, 2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl ester. [Link]

- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

- LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- PubMed. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. [Link]

- Wikipedia. 2-Furoic acid. [Link]

- Defense Technical Information Center.

- Google Patents.

- MDPI.

- FooDB. 2-Furancarboxylic acid. [Link]

- ARKAT USA, Inc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

- ResearchGate. Figure S11. 1 H NMR spectrum of 3f. [Link]

- ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

- Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

- Google Patents. Process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide.

- Google Patents. Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.

- Organic Syntheses. 2-Furancarboxylic acid and 2-Furylcarbinol. [Link]

- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- OSTI.GOV. Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. [Link]

- International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]

- LibreTexts Chemistry. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- The Royal Society of Chemistry.

- Organic Chemistry Data.

- NIST. 2-Furancarboxylic acid. [Link]

- PubChem. 2-(Furan-2-yl)quinoline-4-carboxylic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H3NO3 | CID 18507598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1369496-50-3|this compound|BLD Pharm [bldpharm.com]

- 11. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof - Google Patents [patents.google.com]

- 12. ijabbr.com [ijabbr.com]

- 13. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 4-Cyanofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanofuran-2-carboxylic acid (CAS Number: 1369496-50-3) is a bespoke chemical entity poised for significant applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, detailed spectroscopic analysis, and prospective applications. The content herein is curated to empower researchers with the foundational knowledge required to harness the potential of this unique molecule.

Introduction: The Scientific Merit of this compound

The furan scaffold is a cornerstone in the architecture of numerous biologically active compounds and functional materials.[1] The strategic incorporation of a cyano group and a carboxylic acid moiety onto the furan ring, as seen in this compound, creates a molecule with a rich and versatile chemical personality. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the furan ring, while the carboxylic acid provides a handle for a multitude of chemical transformations, including amidation and esterification. This unique combination of functional groups makes this compound a compelling building block for the synthesis of novel therapeutic agents and advanced polymers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily derived from computational models and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 1369496-50-3 | N/A |

| Molecular Formula | C₆H₃NO₃ | N/A |

| Molecular Weight | 137.09 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Predicted Boiling Point | 406.0 ± 45.0 °C | N/A |

| Predicted pKa | 2.89 ± 0.10 | N/A |

| Predicted LogP | 0.85 | N/A |

Proposed Synthesis and Experimental Protocol

Retrosynthetic Analysis

A viable retrosynthetic pathway begins with the commercially available 2-furoic acid. This can be halogenated at the 4-position, followed by a nucleophilic aromatic substitution with a cyanide source.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-furan-2-carboxylic acid

-

To a solution of 2-furoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

-

Add a catalytic amount of a radical initiator, for instance, azobisisobutyronitrile (AIBN).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for a duration determined by reaction monitoring (e.g., by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-furan-2-carboxylic acid.

Step 2: Synthesis of this compound

-

In a flask equipped with a reflux condenser and under an inert atmosphere, combine 4-bromo-furan-2-carboxylic acid (1 equivalent) and copper(I) cyanide (CuCN, 1.2 equivalents).

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization

The structural elucidation of this compound can be unequivocally achieved through a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of its functional groups and the furan scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C≡N, and furan ring vibrations.[2][3][4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 3300-2500 | Broad |

| C=O (Carboxylic acid) | 1725-1700 | Strong, sharp |

| C≡N (Nitrile) | 2240-2220 | Medium, sharp |

| C-O-C (Furan ring) | 1250-1020 | Strong |

| C-H (Aromatic) | ~3100 | Weak to medium |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the protons on the furan ring. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups.[5][6]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~7.5-7.7 | Singlet |

| H5 | ~8.0-8.2 | Singlet |

| COOH | ~10-13 | Broad singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.[5][6]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-COOH) | ~158-162 |

| C3 | ~115-120 |

| C4 (C-CN) | ~100-105 |

| C5 | ~150-155 |

| COOH | ~165-170 |

| CN | ~110-115 |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns.[7][8]

| Fragment | m/z | Description |

| [M]⁺ | 137 | Molecular ion |

| [M-OH]⁺ | 120 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 92 | Loss of carboxyl group |

| [M-CO]⁺ | 109 | Loss of carbon monoxide |

Chemical Reactivity and Potential Applications

The dual functionality of this compound opens up a vast landscape for chemical transformations and applications.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amidation: Reaction with amines, often facilitated by coupling agents (e.g., DCC, HATU), to produce amides. This is a cornerstone reaction in the synthesis of peptidomimetics and other bioactive molecules.

-

Reduction: Can be reduced to the corresponding alcohol (4-cyano-2-(hydroxymethyl)furan) using strong reducing agents like lithium aluminum hydride.

Reactivity of the Cyano Group

The nitrile group also offers diverse synthetic possibilities:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield furan-2,4-dicarboxylic acid.

-

Reduction: Can be reduced to a primary amine (4-(aminomethyl)furan-2-carboxylic acid) using reagents like lithium aluminum hydride or through catalytic hydrogenation.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.

Potential Applications

-

Drug Discovery: The furan nucleus is a privileged scaffold in medicinal chemistry.[1] The introduction of the cyano and carboxylic acid groups provides vectors for library synthesis to explore structure-activity relationships (SAR) for various biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the pharmacological profile of a lead compound.

-

Materials Science: As a rigid, functionalized monomer, this compound could be a valuable building block for the synthesis of high-performance polymers, such as polyesters and polyamides, with tailored thermal and electronic properties.

Safety and Handling

As there is no specific safety data available for this compound, it is imperative to handle this compound with the utmost care, adhering to the safety protocols for related chemical classes, namely aromatic nitriles and carboxylic acids.[9][10]

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Inhalation: Avoid inhaling dust or vapors. May be harmful if inhaled.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and eye irritation.[9]

-

Ingestion: Harmful if swallowed.[9]

-

Fire Hazards: The compound is likely combustible. Use appropriate fire extinguishing media.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. In the absence of a specific SDS, a risk assessment should be conducted based on the known hazards of similar compounds.

Conclusion

This compound represents a molecule of significant synthetic potential. Its unique arrangement of functional groups on a furan core makes it an attractive building block for the development of novel pharmaceuticals and advanced materials. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications. It is our hope that this information will catalyze further research and innovation in the scientific community.

References

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

- Gomez, G., et al. (1996). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (12), 2671-2676. [Link]

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. [Link]

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (1996). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans.

- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4479-4484. [Link]

- El-Baih, F. E. M., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry, 3(3), 177-184. [Link]

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2004. [Link]

- Pástor, M., & Gonda, J. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. [Link]

- Simbizi, R., et al. (2022). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions. Physical Chemistry Chemical Physics, 24(37), 22769-22780. [Link]

- Simbizi, R., et al. (2022). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence. RSC Advances, 12(40), 26038-26049. [Link]

- Shi, J., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Biochemical Engineering Journal, 157, 107548. [Link]

- American Chemical Society. (2022, January 16). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.).

- Floyd, A. J., Kinsman, R. G., & Brown, D. W. (1983). Direct cyanation of the furan nucleus by chlorosulphonyl isocyanate. Tetrahedron, 39(22), 3881-3885. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (2025, August 6). Ionization and fragmentation of furan molecules by electron collisions. [Link]

- Wang, C., et al. (2018). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. Green Chemistry, 20(14), 3290-3294. [Link]

- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

- National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1435. [Link]

- Royal Society of Chemistry. (n.d.).

- Wikipedia. (n.d.). 2-Furonitrile. [Link]

- ResearchGate. (2025, June). Oxidative cyanation of 5‐hydroxymethylfurfural and furfural. Reaction.... [Link]

- National Center for Biotechnology Information. (n.d.). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 18(11), 13647-13661. [Link]

- Wikipedia. (n.d.). 2-Furoic acid. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]

- Royal Society of Chemistry. (n.d.).

- Angene Chemical. (2024, November 1).

- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a)

- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(7), 3051-3063. [Link]

- Geochimica et Cosmochimica Acta. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 69(4), 891-899. [Link]

- Royal Society of Chemistry. (n.d.).

- Organic Syntheses. (n.d.). Procedure. [Link]

- Wikipedia. (n.d.). Nitrile. [Link]

- Safe Work Australia. (n.d.).

- PubChem. (n.d.).

- Chemical Communications. (2010). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. fiveable.me [fiveable.me]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]

- 6. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. imreblank.ch [imreblank.ch]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Cyanofuran-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-cyanofuran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the importance of this scaffold, this document details two primary, field-proven synthetic routes, commencing from readily accessible starting materials. Each proposed pathway is elaborated with step-by-step experimental protocols, mechanistic insights, and a discussion of the critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the practical synthesis of this compound.

Introduction: The Significance of Substituted Furans

Furan-based carboxylic acids are a class of organic compounds that have garnered significant attention due to their presence in numerous natural products and their utility as versatile intermediates in the synthesis of pharmaceuticals and other functional materials.[1] The rigid furan scaffold, coupled with the electronic properties of its substituents, allows for the fine-tuning of molecular properties, making these compounds attractive for a range of applications. This compound, in particular, with its strategically positioned cyano and carboxylic acid functionalities, presents a unique molecular architecture for the construction of more complex molecules. The cyano group can serve as a precursor to other functional groups or as a key interacting element in biological systems, while the carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation.

This guide will explore two logical and experimentally viable synthetic pathways to this compound, providing the necessary detail for their successful implementation in a laboratory setting.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through two primary strategies, both of which rely on the functionalization of a pre-existing furan ring. The choice of route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Sources

A Technical Guide to 4-Cyanofuran-2-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Core Properties

4-Cyanofuran-2-carboxylic acid is a bifunctional organic molecule featuring a furan ring substituted with both a nitrile (-C≡N) and a carboxylic acid (-COOH) group. This unique arrangement of electron-withdrawing groups on an aromatic heterocycle imparts distinct chemical reactivity and makes it a valuable synthon for creating more complex molecular architectures.

Its formal IUPAC name is This compound [1].

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₃NO₃ | [1] |

| Molecular Weight | 137.09 g/mol | [1] |

| CAS Number | 15019-30-4 | [2] |

| Canonical SMILES | C1=C(OC=C1C#N)C(=O)O | [1] |

| Appearance | White to off-white crystalline powder (typical) | Vendor Data |

| pKa | ~3-4 (estimated, acidic proton on carboxyl group) | Chemical Analogy |

The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (nitrile and furan oxygen) within a rigid framework is a key feature driving its utility in drug design, where specific interactions with biological targets are paramount[3][4].

Synthesis and Purification: A Mechanistic Perspective

The synthesis of substituted furans is a well-established field of organic chemistry, with multiple routes available[5]. For this compound, a common and logical synthetic approach involves the modification of a pre-existing furan core. A plausible synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation based on established furan chemistry. Researchers should consult specific literature for optimized conditions.

-

Bromination of the Furan Ring: Furan-2-carboxylic acid or its methyl/ethyl ester is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (typically 0 °C to room temperature) to selectively install a bromine atom, primarily at the 5-position and subsequently the 4-position. The reaction is monitored by TLC or GC-MS.

-

Causality: The carboxyl group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, in the highly activated furan ring, substitution still occurs readily, often leading to a mixture of isomers that require careful separation. Using an ester protects the acid functionality and can improve solubility.

-

-

Cyanation Reaction: The isolated 4-bromo-furan-2-carboxylate intermediate is subjected to a nucleophilic substitution with a cyanide source, such as copper(I) cyanide (CuCN). This reaction, a variant of the Rosenmund-von Braun reaction, is typically performed at elevated temperatures (150-200 °C) in a high-boiling polar aprotic solvent like DMF or NMP.

-

Causality: The transition metal catalyst (copper) is essential to facilitate the displacement of the aryl halide with the cyanide anion, a reaction that is otherwise difficult. This step is critical for introducing the nitrile functionality.

-

-

Hydrolysis and Purification: If an ester was used as the starting material, the resulting 4-cyanofuran-2-carboxylate is hydrolyzed to the carboxylic acid using standard aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidic workup.

-

Self-Validation: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is the preferred method. Purity is confirmed by measuring the melting point and comparing it to the literature value, as well as by spectroscopic analysis. The yield should be calculated and recorded.

-

Spectroscopic and Analytical Characterization

Unambiguous characterization is crucial for validating the synthesis and ensuring the compound's suitability for downstream applications.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Two distinct signals in the aromatic region (7-8 ppm), each appearing as a doublet or singlet, corresponding to the two protons on the furan ring. A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O. |

| ¹³C NMR | Six distinct signals: two for the furan CH carbons, two for the quaternary furan carbons (one attached to -CN, one to -COOH), one for the nitrile carbon (-C≡N) around 110-120 ppm, and one for the carboxyl carbon (-COOH) around 160-170 ppm. |

| FT-IR | A sharp, intense absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch. A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. |

| Mass Spec (HRMS) | The calculated exact mass is 137.0113 g/mol for C₆H₃NO₃. High-resolution mass spectrometry should confirm this mass to within a few ppm, verifying the elemental composition[1]. |

Applications in Drug Discovery and Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere for phenyl rings while offering modified electronic properties and metabolic profiles[6]. The carboxylic acid group is also a cornerstone of drug design, enhancing water solubility and providing a key interaction point (hydrogen bonding, salt bridge formation) with biological targets[3][4][7].

This compound combines these features with a nitrile group, which serves multiple roles:

-

Polar Interaction: The nitrile can act as a potent hydrogen bond acceptor.

-

Metabolic Blocker: It can be used to block a site of potential metabolic oxidation.

-

Chemical Handle: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification possibilities.

Caption: Logical relationship of the molecule as a building block in drug design.

This molecule is particularly useful in fragment-based drug discovery (FBDD) and as a starting point for the synthesis of inhibitors for enzymes like kinases, proteases, and metabolic enzymes where specific polar interactions are required for potency and selectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Identification: While a specific, comprehensive toxicology profile is not widely published, related furan and carboxylic acid compounds can be irritants to the skin, eyes, and respiratory system[8][9][10]. The compound should be handled as potentially harmful if swallowed or inhaled[11][12].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[8][9]. All manipulations should be performed in a well-ventilated chemical fume hood[12].

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[8][9]. It may be sensitive to light and air over prolonged periods, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability[11].

-

Disposal: Dispose of the chemical and its container in accordance with all local, regional, and national regulations[8][11].

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Greenbook. (2018). Safety Data Sheet.

- Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol.

- Bentham Science. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.

- Wikipedia. (n.d.). 2-Furoic acid.

- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Wiley-VCH. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Organic Chemistry Portal. (n.d.). Furan synthesis.

- ResearchGate. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.

- PubChem. (n.d.). 4-Aminofuran-2-Carboxylic Acid. National Center for Biotechnology Information.

- ARKAT USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

- Chemistry LibreTexts. (2024). 20.1: Naming Carboxylic Acids and Nitriles.

- NIST. (n.d.). 2-Furancarboxylic acid. National Institute of Standards and Technology.

Sources

- 1. This compound | C6H3NO3 | CID 18507598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CYANOFURAN-2-CARBOXYLICACID | 1369496-50-3 [chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. Furan synthesis [organic-chemistry.org]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

4-Cyanofuran-2-carboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Cyanofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and spectroscopic data from analogous structures to present a robust theoretical and practical understanding of its key characteristics. We will explore its structural features, propose a viable synthetic pathway, predict its spectroscopic signatures (NMR, IR, and Mass Spectrometry), and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel furan derivatives.

Introduction: The Scientific Merit of Substituted Furans

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block in drug design.[1][2] The derivatization of the furan nucleus, particularly with functional groups like carboxylic acids and nitriles, can significantly modulate a molecule's physicochemical and biological properties.

This compound incorporates two key functional groups: a carboxylic acid at the 2-position and a nitrile group at the 4-position. The carboxylic acid moiety is a common feature in drug molecules, often involved in hydrogen bonding interactions with biological targets and contributing to aqueous solubility.[3][4] The nitrile group is a versatile functional group in drug design, acting as a bioisostere for other groups, participating in hydrogen bonding, and improving metabolic stability.[5][6][7] The strategic placement of these groups on the furan ring suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are derived from its chemical formula, C₆H₃NO₃, and its molecular weight of approximately 137.09 g/mol .[8]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₃ | PubChem[8] |

| Molecular Weight | 137.09 g/mol | PubChem[8] |

| XLogP3 | 0.6 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |

| Rotatable Bond Count | 1 | PubChem[8] |

The planar furan ring, with the carboxylic acid and nitrile substituents, dictates the molecule's overall geometry. The presence of both a hydrogen bond donor (-COOH) and multiple acceptors (the carbonyl oxygen, the furan oxygen, and the nitrile nitrogen) suggests the potential for complex intermolecular interactions, which will influence its crystalline structure and solubility.

Proposed Synthetic Pathway and Mechanistic Considerations

Retrosynthetic Analysis

A feasible retrosynthetic pathway for this compound is outlined below. The key transformation is the introduction of the cyano group at the 4-position of the furan ring.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of Furan-2-carboxylic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve furan-2-carboxylic acid in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature while stirring. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Bromofuran-2-carboxylic acid.

Step 2: Cyanation of 4-Bromofuran-2-carboxylic acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-Bromofuran-2-carboxylic acid, a cyanide source (e.g., copper(I) cyanide), and a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Catalysis: The addition of a palladium catalyst, such as Pd(PPh₃)₄, can facilitate the cyanation reaction.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >100 °C) and stir for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, quench the reaction with an aqueous solution of ferric chloride or sodium cyanide to decompose any unreacted copper cyanide. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral properties of furan derivatives, carboxylic acids, and nitriles, we can predict the key features of its NMR, IR, and mass spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the furan ring. The proton at the 3-position will likely appear at a different chemical shift than the proton at the 5-position due to the different electronic effects of the adjacent cyano and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm. The carbon of the nitrile group typically appears between 115-125 ppm. The four carbons of the furan ring will have distinct chemical shifts reflecting their electronic environment.

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.2 - 7.5 | 115 - 125 |

| H-5 | 7.8 - 8.2 | 145 - 155 |

| -COOH | 10.0 - 13.0 (broad s) | 160 - 170 |

| C-2 | - | 140 - 150 |

| C-3 | - | 115 - 125 |

| C-4 | - | 100 - 110 |

| C-5 | - | 145 - 155 |

| -C≡N | - | 115 - 125 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands.[3][4][9]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[3][9]

-

C≡N Stretch: A sharp, medium-to-strong intensity absorption band around 2230-2240 cm⁻¹, indicative of the nitrile group conjugated with the aromatic furan ring.

-

C=O Stretch: A strong, sharp absorption band in the region of 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. Conjugation with the furan ring may shift this to a slightly lower wavenumber.

-

C-O Stretch and O-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid, as well as vibrations of the furan ring.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule (approximately 137). Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially the loss of carbon monoxide (-CO, M-28) from the furan ring.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a furan scaffold, a carboxylic acid, and a nitrile group makes this compound an attractive starting point for the development of novel compounds with potential therapeutic or material applications.

-

Medicinal Chemistry: The furan-2-carboxylic acid moiety is present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Recent studies have also highlighted the potential of furan-2-carboxylic acid derivatives as anti-gluconeogenesis agents for the treatment of type 2 diabetes.[10] The nitrile group can act as a key pharmacophore, and its incorporation has been a successful strategy in the development of numerous FDA-approved drugs.[6][11] The linear geometry and electron-withdrawing nature of the nitrile can enhance binding affinity to target proteins.[6]

-

Materials Science: Furan-based compounds, particularly dicarboxylic acids, are being explored as renewable building blocks for the synthesis of polyesters and polyamides with novel properties. The presence of the nitrile group could be exploited for further polymerization or cross-linking reactions.

Conclusion

This compound is a molecule with significant potential, stemming from the synergistic combination of its furan core and its carboxylic acid and nitrile functionalities. While detailed experimental characterization is not yet widely reported, this guide has provided a comprehensive overview of its predicted molecular structure, a plausible synthetic route, and its expected spectroscopic profile. The insights presented herein are intended to facilitate further research and development involving this promising compound, paving the way for new discoveries in both medicine and materials science.

References

- Vertex AI Search. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.

- Zheng, Y., & Zhan, C. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113639.

- Wikipedia. (n.d.). Nitrile.

- Dou, D., & Liu, X. (2023). Application of Nitrile in Drug Design. Molecules, 28(15), 5894.

- Zheng, Y., & Zhan, C. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113639.

- PubChem. (n.d.). This compound.

- BioWorld. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo.

- BenchChem. (n.d.).

- Rojas-Durán, F., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-carboxamides. Chemistry – A European Journal, e202400879.

- ChemicalBook. (n.d.). 4-CYANOFURAN-2-CARBOXYLICACID | 1369496-50-3.

- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.

- Wikipedia. (n.d.). 2-Furoic acid.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- PubChem. (n.d.). 4-Aminofuran-2-Carboxylic Acid.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- PubChem. (n.d.). 2-Furancarboxylic acid.

- Organic Chemistry Portal. (n.d.). Furan synthesis.

- Britannica. (2023). Carboxylic acid - Nitriles, Synthesis, Reactions.

- Wikipedia. (n.d.). 2-Furonitrile.

- Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

- ChemicalBook. (n.d.). 5-(4-CYANOPHENYL)FURAN-2-CARBOXYLIC ACID METHYL ESTER.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H3NO3 | CID 18507598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. 4-CYANOFURAN-2-CARBOXYLICACID | 1369496-50-3 [chemicalbook.com]

- 11. uop.edu.pk [uop.edu.pk]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Cyanofuran-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanofuran-2-carboxylic acid is a substituted heterocyclic compound featuring a furan core, a nitrile group, and a carboxylic acid moiety. Its molecular structure presents a unique combination of electron-withdrawing groups on a conjugated aromatic system, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research or development pipeline. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes not only the interpretation of predicted data but also detailed, field-proven protocols for data acquisition, ensuring that this document serves as a practical as well as a theoretical resource.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The key features of this compound (C₆H₃NO₃, Molecular Weight: 137.09 g/mol ) that will govern its spectroscopic output are:

-

Furan Ring: An aromatic five-membered heterocycle providing a scaffold with two distinct proton environments and four unique carbon environments.

-

Carboxylic Acid (-COOH): This group will produce a highly characteristic, broad O-H stretch in the IR spectrum, a downfield proton signal (~10-13 ppm) in ¹H NMR, and a carbonyl carbon signal (~165-185 ppm) in ¹³C NMR.[1][2][3][4]

-

Nitrile (-C≡N): An electron-withdrawing group with a sharp, intense absorption in a relatively clean region of the IR spectrum (~2230 cm⁻¹) and a distinct quaternary carbon signal in the ¹³C NMR spectrum (~115-130 ppm).[1][2][5]

These functional groups create a conjugated system that will influence the electronic transitions observed in UV-Vis spectroscopy and dictate the fragmentation patterns in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₃ | PubChem[6] |

| Molecular Weight | 137.09 g/mol | PubChem[6] |

| Exact Mass | 137.0113 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural confirmation.

Expertise & Causality: Interpreting the Predicted NMR Spectra

-

¹H NMR: The furan ring possesses two protons. The proton at the C5 position will be adjacent to the oxygen and the cyano-substituted carbon, while the proton at the C3 position is flanked by the oxygen and the carboxyl-substituted carbon. Both the cyano and carboxyl groups are electron-withdrawing, which will deshield the furan protons, shifting them downfield relative to unsubstituted furan. The carboxylic acid proton itself is highly deshielded and will appear as a broad singlet at a very high chemical shift, often above 12 ppm, due to strong hydrogen bonding.[1][4]

-

¹³C NMR: The molecule has six unique carbon atoms. The carboxyl carbon is the most deshielded, appearing in the typical range for carboxylic acids.[2][7][8] The four furan carbons will have distinct chemical shifts influenced by the attached substituents and the ring oxygen. The nitrile carbon has a characteristic chemical shift in the 115-120 ppm region.[4][5]

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| -COOH | ~13.0 | Broad Singlet | Chemical shift is concentration-dependent; disappears upon D₂O exchange.[1][2] |

| H-5 | ~8.0 - 8.5 | Singlet / Doublet | Deshielded by adjacent cyano group. May show small coupling to H-3. |

| H-3 | ~7.4 - 7.8 | Singlet / Doublet | Deshielded by adjacent carboxyl group. May show small coupling to H-5. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O (Carboxyl) | ~160 - 170 | Typical range for an α,β-unsaturated or aromatic carboxylic acid.[1][4] |

| C2 (C-COOH) | ~145 - 155 | Quaternary carbon attached to oxygen and the carboxyl group. |

| C5 (CH) | ~140 - 150 | Protonated furan carbon, deshielded by oxygen. |

| C3 (CH) | ~115 - 125 | Protonated furan carbon. |

| C4 (C-CN) | ~110 - 120 | Quaternary carbon attached to the nitrile group. |

| C≡N (Nitrile) | ~115 - 120 | Characteristic region for a nitrile carbon.[4][5] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is readily observable). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, 2-second relaxation delay, 90° pulse width.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, 2-5 second relaxation delay, 45-90° pulse width.

-

Process the data and reference the solvent peak (DMSO-d₆ at 39.52 ppm).

-

-

Validation (Optional): To confirm the -COOH proton signal, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad singlet corresponding to the acidic proton should disappear.

Visualization: NMR Analysis Workflow

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C6H3NO3 | CID 18507598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Cyanofuran-2-carboxylic acid

This guide provides a detailed analysis and practical protocol for the acquisition and interpretation of the ¹H NMR spectrum of 4-Cyanofuran-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of novel chemical entities.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. This guide will delve into the theoretical prediction and practical aspects of obtaining and interpreting the ¹H NMR spectrum of this specific furan derivative.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum, characterized by distinct chemical shifts, multiplicities, and coupling constants for the two protons on the furan ring and the acidic proton of the carboxylic acid.

Molecular Structure and Proton Designations

Figure 1. Molecular structure of this compound with proton designations.

The ¹H NMR spectrum is predicted to exhibit three distinct signals: one for the carboxylic acid proton (-COOH), and one for each of the two aromatic protons on the furan ring (H-3 and H-5).

Chemical Shift Predictions

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carboxylic acid and cyano groups, as well as the inherent aromaticity of the furan ring.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its chemical shift is sensitive to concentration and the solvent used due to hydrogen bonding.[1]

-

Furan Ring Protons (H-3 and H-5):

-

H-5: This proton is adjacent to the oxygen atom and the carboxylic acid group. The carboxylic acid group is electron-withdrawing, which will deshield H-5, shifting it downfield. Based on data for similar furan structures, the chemical shift for H-5 is predicted to be in the range of 7.9-8.1 ppm.[2]

-

H-3: This proton is adjacent to the cyano group. The cyano group is also a strong electron-withdrawing group, which will significantly deshield H-3. Its chemical shift is anticipated to be in the range of 7.4-7.6 ppm.

-

Multiplicity and Coupling Constants

The spin-spin coupling between the furan protons provides valuable structural information.

-

H-5: This proton will appear as a doublet due to coupling with H-3. The coupling constant, J3,5, is expected to be small, in the range of 0.8-1.8 Hz, which is typical for a four-bond coupling in a furan ring.

-

H-3: This proton will also appear as a doublet due to coupling with H-5, with the same coupling constant, J3,5.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | broad singlet | - |

| H-5 | 7.9 - 8.1 | doublet | 0.8 - 1.8 |

| H-3 | 7.4 - 7.6 | doublet | 0.8 - 1.8 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can help in observing the acidic proton. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange with trace amounts of water, leading to a broader signal or its disappearance.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

II. NMR Instrument Parameters (300 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Number of Scans (NS): Start with 16 or 32 scans to obtain a good signal-to-noise ratio. This can be adjusted based on the initial spectrum.

-

Receiver Gain (RG): Use an automatic receiver gain setting.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

-

Spectral Width (SW): A spectral width of 15-20 ppm is recommended to ensure all signals, including the downfield carboxylic acid proton, are observed.

-

Transmitter Frequency Offset (O1p): Center the spectral window around 6-7 ppm.

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak and determine the coupling constants for the multiplets.

Visualizing Proton Relationships

The following diagram illustrates the through-bond coupling relationship between the protons in this compound.

Figure 2. Coupling diagram for this compound protons.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, allowing for straightforward structural confirmation. The key features are two doublets in the aromatic region corresponding to the furan protons and a broad singlet in the downfield region for the carboxylic acid proton. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum for analysis. This guide serves as a comprehensive resource for the characterization of this and structurally related compounds.

References

- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), m1515. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information.

- NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook.

- Defense Technical Information Center. (2014). Synthesis and Characterization of Furanic Compounds.

- Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1997). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Perkin Transactions 2, (7), 1645-1652. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Cyanofuran-2-carboxylic acid

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-cyanofuran-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental guidance, and detailed spectral analysis.

Introduction: The Structural Significance of this compound

This compound is a disubstituted furan derivative featuring two powerful electron-withdrawing groups: a nitrile (-CN) at the C4 position and a carboxylic acid (-COOH) at the C2 position. The precise arrangement of these substituents on the furan ring dictates the molecule's electronic properties, reactivity, and potential biological activity. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities. By providing a unique fingerprint of the carbon skeleton, ¹³C NMR allows for the precise assignment of each carbon atom within the molecule, confirming its identity and substitution pattern.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is determined by its local electronic environment, which is significantly influenced by the electronegativity and resonance effects of the oxygen heteroatom and the two substituents. To predict the ¹³C NMR spectrum, we can employ the principle of substituent chemical shift (SCS) additivity. This approach starts with the known chemical shifts of the parent furan molecule and then incorporates the incremental shifts caused by the introduction of the carboxylic acid and cyano groups.

Baseline Spectrum: Furan

The parent furan molecule exhibits two distinct signals in its ¹³C NMR spectrum due to its symmetry. The α-carbons (C2 and C5) are equivalent, as are the β-carbons (C3 and C4).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2, C5 (α-carbons) | 142.8 |

| C3, C4 (β-carbons) | 109.8 |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.

Substituent Effects of the Carboxylic Acid Group (-COOH) at C2

The introduction of a carboxylic acid group at the C2 position breaks the symmetry of the furan ring and induces significant changes in the chemical shifts of all ring carbons. By comparing the experimental data of furan and 2-furoic acid[1], we can deduce the SCS effects of the -COOH group.

Substituent Effects of the Nitrile Group (-CN) at C4

The strong electron-withdrawing nature of the nitrile group via both induction and resonance will deshield the carbon to which it is attached (C4) and the other carbons in the ring, particularly the adjacent C3 and C5 atoms.

Predicted Chemical Shifts for this compound

By applying the principles of SCS additivity, we can predict the approximate chemical shifts for each carbon in this compound. The deshielding effects of both the carboxylic acid and nitrile groups are expected to result in downfield shifts for all furan ring carbons compared to the parent furan.

Experimental Protocol for ¹³C NMR Data Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality ¹³C NMR data.

Sample Preparation

-

Dissolution : Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Selection : Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its excellent dissolving power and the ability to observe the acidic proton in ¹H NMR.

-

Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a proton-decoupled ¹³C NMR spectrum.

Caption: Key electronic effects influencing the ¹³C NMR chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the fundamental principles of chemical shifts and the influence of the carboxylic acid and nitrile substituents on the furan ring, researchers can confidently assign the observed signals and verify the integrity of their synthesized material. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is an essential prerequisite for accurate structural analysis in any research or drug development endeavor.

References

- Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Cyanofuran-2-carboxylic acid

Foreword

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel small molecules is paramount. 4-Cyanofuran-2-carboxylic acid, a heterocyclic compound incorporating both a nitrile and a carboxylic acid function, presents a unique analytical challenge. This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this molecule. Moving beyond a simple recitation of methods, this document elucidates the rationale behind analytical choices, predicts fragmentation patterns based on first principles and established chemical behavior, and offers a robust framework for its characterization. The protocols and theoretical discussions herein are designed to be self-validating, grounded in authoritative scientific literature to ensure both accuracy and practical applicability in a research setting.

Molecular Profile and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the analyte. This compound is a rigid, planar molecule whose chemical characteristics are dictated by the interplay between the electron-withdrawing cyano and carboxylic acid groups and the aromatic furan ring.

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₃ | |

| Molecular Weight | 137.09 g/mol | |

| Exact Mass | 137.0113 Da | |

| IUPAC Name | This compound |

The presence of a carboxylic acid group (pKa generally in the range of 3-5) makes the molecule acidic, a critical factor for selecting the ionization method.